4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine primarily targets serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are involved in various neurological processes, including mood regulation, perception, and cognition .
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates their activity, leading to altered neurotransmitter release and changes in neuronal excitability. This interaction can result in enhanced sensory perception and altered mood states .
Biochemical Pathways
Upon binding to the 5-HT2A and 5-HT2C receptors, this compound activates the phosphoinositide pathway. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These changes can influence various downstream signaling pathways, affecting gene expression and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are eventually excreted via the kidneys .
Result of Action
At the molecular level, the activation of 5-HT2A and 5-HT2C receptors by this compound leads to increased neuronal firing and neurotransmitter release. This results in enhanced sensory perception, mood elevation, and potential hallucinogenic effects. At the cellular level, the compound’s action can promote synaptic plasticity and long-term potentiation, which are crucial for learning and memory .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, extreme pH levels can lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar 2,5-dimethoxyphenyl group.
DOB (2,5-dimethoxy-4-bromoamphetamine): Another psychedelic compound with structural similarities.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar aromatic structure.
Uniqueness
4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other compounds with similar aromatic structures
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGVKHSZIMCUTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350187 |
Source
|
Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74605-12-2 |
Source
|
Record name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.